4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-bromophenyl 4-methylbenzenesulfonate
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Overview
Description
4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-BROMOPHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound that features a benzothiazole moiety, a bromophenyl group, and a benzenesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-BROMOPHENYL 4-METHYL-1-BENZENESULFONATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Moiety: Starting from o-aminothiophenol and a suitable aldehyde or ketone.
Acetylation: Introduction of the acetyl group to the benzothiazole.
Hydrazone Formation: Reaction of the acetylated benzothiazole with hydrazine to form the hydrazone.
Bromination: Introduction of the bromine atom to the phenyl ring.
Esterification: Formation of the benzenesulfonate ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.
Reduction: Reduction reactions could target the hydrazone linkage or the bromophenyl group.
Substitution: The bromine atom on the phenyl ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: Use as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-BROMOPHENYL 4-METHYL-1-BENZENESULFONATE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole moieties.
Bromophenyl Compounds: Molecules featuring brominated phenyl rings.
Benzenesulfonate Esters: Compounds containing the benzenesulfonate ester functional group.
Uniqueness
The uniqueness of 4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-BROMOPHENYL 4-METHYL-1-BENZENESULFONATE lies in its combination of these functional groups, which may confer unique chemical reactivity and biological activity compared to other compounds.
Properties
Molecular Formula |
C23H18BrN3O4S3 |
---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-2-bromophenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H18BrN3O4S3/c1-15-6-9-17(10-7-15)34(29,30)31-20-11-8-16(12-18(20)24)13-25-27-22(28)14-32-23-26-19-4-2-3-5-21(19)33-23/h2-13H,14H2,1H3,(H,27,28)/b25-13+ |
InChI Key |
BBAONPJKKYKBJC-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3)Br |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4S3)Br |
Origin of Product |
United States |
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